![molecular formula C42H83NO4 B3025708 N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine CAS No. 64655-47-6](/img/structure/B3025708.png)
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine
Overview
Description
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (HES) is a naturally occurring sphingosine derivative that is found in various tissues and organs of the human body. HES has been studied extensively for its potential therapeutic applications, particularly for its anti-inflammatory, antioxidant, and anti-tumor activities. HES is also known to have anti-apoptotic and anti-proliferative effects. In addition, HES has been shown to be involved in the regulation of cell survival, proliferation, and migration.
Scientific Research Applications
Synthesis and Characterization
- Total Synthesis : Research has detailed the synthesis of various sphingosine stereoisomers, including D-erythro-sphingosine, and their derivatives like lignoceroyl sphingosine. These processes have paved the way for the creation of tritium-labeled compounds for further study (Shoyama et al., 1978).
- Efficient Synthesis Methods : Advanced methods for the synthesis of D-erythro-sphingosine from various starting materials have been developed, emphasizing regio- and stereocontrolled processes (Murakami & Hato, 1996).
Biological Activity and Interactions
- Cellular Processes : D-erythro-sphingosine-1-phosphate, an intermediate in sphingosine metabolism, exhibits a range of biological activities, implicating potential roles in various cellular functions (Li, Wilson, & Schroepfer, 1999).
- Interaction with DNA : Trans-2-hexadecenal, a degradation product of sphingosine 1-phosphate, has been shown to react with DNA, forming adducts with potentially mutagenic consequences (Upadhyaya et al., 2012).
Metabolism and Enzymatic Synthesis
- In Vivo Metabolism : Studies have explored the metabolism of ceramides, including D-erythro-sphingosine in the brain, providing insights into the biochemistry of sphingolipids (Okabe & Kishimoto, 1977).
- Enzymatic Synthesis : Research has focused on the enzymatic synthesis of various sphingosines, including the N,N-dimethyl derivative, highlighting the presence of specific enzymes in the brain responsible for these conversions (Igarashi & Hakomori, 1989).
Therapeutic Potential and Applications
- Inhibitors of Enzymes : Sphingo-guanidines, including variants of D-erythro-sphingosine, have been explored as inhibitors of sphingosine kinases, with potential therapeutic applications in treating diseases like cancer (Sharma, 2011).
properties
IUPAC Name |
(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLDHLWVYQNSQ-CFBMXOPXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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